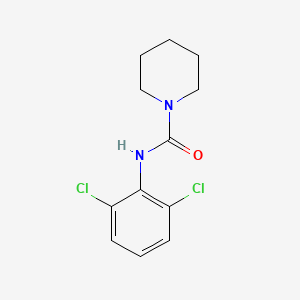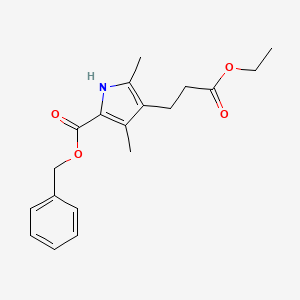![molecular formula C9H8ClF3O2S B11951492 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene CAS No. 15893-96-6](/img/structure/B11951492.png)
1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8ClF3O2S and a molecular weight of 272.675 g/mol . This compound is characterized by the presence of a chloromethylsulfonyl group and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)benzene with chloromethylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-methyl-3-(trifluoromethyl)benzene: Lacks the chloromethylsulfonyl group, making it less reactive in substitution reactions.
4-(trifluoromethyl)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a chloromethylsulfonyl group, leading to different reactivity and applications.
1,3-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
15893-96-6 |
|---|---|
Formule moléculaire |
C9H8ClF3O2S |
Poids moléculaire |
272.67 g/mol |
Nom IUPAC |
1-(chloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O2S/c10-6-16(14,15)5-7-2-1-3-8(4-7)9(11,12)13/h1-4H,5-6H2 |
Clé InChI |
PBIGNZVNPUGUGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)







![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
